S-(2-Methylpropionyl)-dihydrolipoamide-E

Beschreibung

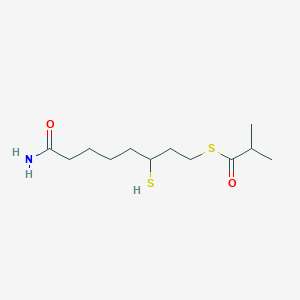

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H23NO2S2 |

|---|---|

Molekulargewicht |

277.5 g/mol |

IUPAC-Name |

S-(8-amino-8-oxo-3-sulfanyloctyl) 2-methylpropanethioate |

InChI |

InChI=1S/C12H23NO2S2/c1-9(2)12(15)17-8-7-10(16)5-3-4-6-11(13)14/h9-10,16H,3-8H2,1-2H3,(H2,13,14) |

InChI-Schlüssel |

UEFURMXXHJCLJP-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)SCCC(CCCCC(=O)N)S |

Kanonische SMILES |

CC(C)C(=O)SCCC(CCCCC(=O)N)S |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Enzymatic Elucidation of S 2 Methylpropionyl Dihydrolipoamide E Formation and Transformation

Molecular Mechanisms of 2-Methylpropionyl Group Transfer to the Dihydrolipoyl Transacylase (E2) Component

The formation of S-(2-Methylpropionyl)-dihydrolipoamide-E begins after the initial decarboxylation of the branched-chain alpha-keto acid substrate by the E1 component of the BCKDH complex. The resulting acyl group, in this case, the 2-methylpropionyl group (derived from valine), is transferred to the lipoamide (B1675559) cofactor covalently bound to the E2 component. nih.govsmpdb.ca

The catalytic efficiency of the dihydrolipoyl transacylase (E2) component has been characterized using independent radiochemical assays. nih.govcapes.gov.br These studies measure the rate of the transacylation reaction, where an acyl group is transferred from an acyl-CoA molecule to an exogenously supplied dihydrolipoamide (B1198117), mimicking the natural reaction. nih.govcapes.gov.br Kinetic analyses of the bovine kidney and liver BCKDH E2 component show a clear preference for substrates derived from branched-chain amino acids. nih.govcapes.gov.br The rate of the E2-catalyzed reaction is highest with isobutyryl-CoA (the CoA ester of the 2-methylpropionyl group). nih.govcapes.gov.br

Initial velocity and product inhibition studies of a model reaction suggest that the process proceeds via a random Bi Bi mechanism. nih.govcapes.gov.br This indicates that either substrate, the acyl-CoA or the dihydrolipoamide, can bind to the enzyme first, followed by the binding of the second substrate to form a ternary complex before any products are released.

| Substrate | Relative Activity (%) | Source |

|---|---|---|

| [1-14C]Isobutyryl-CoA | 100 | nih.gov |

| [1-14C]Isovaleryl-CoA | <100 | nih.gov |

| [1-14C]Acetyl-CoA | 15 | nih.gov |

The lipoamide cofactor, which consists of lipoic acid attached to a lysine (B10760008) residue of the E2 enzyme via an amide linkage, is essential for catalysis. nih.govlibretexts.org It functions as a "swinging arm" that facilitates the transfer of intermediates between the different active sites of the multienzyme complex. nih.govnih.gov In the first step involving E2, the disulfide bond of the lipoamide's dithiolane ring is cleaved as it accepts the 2-methylpropionyl group from the thiamine (B1217682) pyrophosphate cofactor on the E1 subunit. libretexts.orgnih.gov This results in the formation of the this compound intermediate, where the acyl group is attached via a high-energy thioester bond, and the lipoamide is in its reduced, dihydrolipoyl form. taylorandfrancis.com

The E2 component undergoes significant conformational changes to facilitate catalysis, a process described as a substrate gating mechanism. nih.gov The binding of Coenzyme A (CoA) to the E2 catalytic site induces a conformational change in the enzyme. nih.gov This structural rearrangement is crucial because it allows the S-(2-Methylpropionyl)-dihydrolipoamide intermediate, attached to the swinging lipoyl domain, to enter the acyltransferase catalytic site. nih.gov This mechanism ensures that the acyl group is transferred only when the acceptor molecule, CoA, is present. nih.gov

Subsequent Transfer of the 2-Methylpropionyl Group to Coenzyme A by BCKDH E2

Once formed, the S-(2-Methylpropionyl)-dihydrolipoamide intermediate does not dissociate. Instead, the lipoyl arm swings the attached 2-methylpropionyl group to the catalytic site of the dihydrolipoyl transacylase domain, also within the E2 subunit. nih.gov Here, the second key reaction occurs: the transfer of the acyl group to Coenzyme A. nih.govsmpdb.ca

Within the E2 active site, the 2-methylpropionyl group is transferred from the sulfur atom of the dihydrolipoamide to the thiol group of Coenzyme A, forming the final product, isobutyryl-CoA. nih.govsmpdb.ca This transthiolesterification reaction regenerates the reduced dihydrolipoamide moiety on the E2 enzyme. taylorandfrancis.com While the precise structure of the BCKDH E2 active site is complex, studies of related enzymes provide insight. For instance, isobutyryl-CoA dehydrogenase, which also binds isobutyryl-CoA, possesses a shorter and wider substrate-binding cavity compared to enzymes that act on straight-chain acyl-CoAs. nih.govnih.gov This structural feature allows for the optimal binding of substrates with a 2-methyl group, such as the 2-methylpropionyl group being processed by BCKDH E2. nih.gov Research using engineered E2 components suggests that this acetyl transfer from the lipoyl domain to CoA can occur via an inter-chain mechanism, where the lipoyl domain of one E2 polypeptide chain transfers its acyl group to the catalytic domain of an adjacent E2 chain within the oligomeric core. nih.gov

The release of the product, isobutyryl-CoA, from the E2 active site is a regulated process. Kinetic studies have shown that the E2-catalyzed reaction is subject to product inhibition, a common regulatory mechanism for enzymes. nih.govcapes.gov.br Furthermore, the substrate gating mechanism provides an additional layer of control. nih.gov The conformational change required for the acyl-lipoamide to enter the catalytic site is dependent on CoA binding. nih.gov This gating mechanism prevents the reduced lipoamide from entering the E2 catalytic site when free CoA levels are low, thereby coordinating the enzyme's activity with the availability of the substrate. nih.gov After the acyl transfer, the now-reduced dihydrolipoamide arm swings to the active site of the E3 component (dihydrolipoyl dehydrogenase) to be re-oxidized, completing the catalytic cycle. taylorandfrancis.comwikipedia.org

Interactions with Other BCKDH Subunits (E1 and E3) in the Overall Catalytic Cycle

The BCKDH complex is a highly structured macromolecular machine, with a core composed of 24 E2 subunits arranged in octahedral symmetry. wikipedia.orgresearchgate.net This central scaffold serves as the binding site for multiple copies of the E1 (branched-chain α-keto acid decarboxylase) and E3 (dihydrolipoamide dehydrogenase) subunits. wikipedia.orgresearchgate.net The covalent attachment of the lipoyl prosthetic group to a lysine residue on the E2 subunit creates a flexible "swinging arm" that is pivotal for the catalytic cycle. wikipedia.orgnih.gov This lipoamide arm is responsible for carrying the reaction intermediates between the active sites of the E1, E2, and E3 subunits, a process known as substrate channeling. nih.gov

The formation of this compound is a critical step in the catabolism of the branched-chain amino acid valine. Following the initial transamination of valine to its corresponding α-keto acid, α-ketoisovalerate, the BCKDH complex catalyzes its irreversible oxidative decarboxylation.

The transformation of this compound is a testament to the seamless coordination within the BCKDH complex. The process begins at the E1 active site, where α-ketoisovalerate undergoes decarboxylation in a thiamine pyrophosphate (TPP)-dependent manner. wikipedia.org The resulting hydroxyethyl-TPP intermediate then reductively acylates the oxidized lipoamide arm of the E2 subunit, which has swung into the E1 active site. This reaction yields this compound, the thioester of the 2-methylpropionyl (isobutyryl) group and the reduced lipoamide.

Once formed, the this compound arm swings away from the E1 subunit and into the active site of the E2 subunit. Here, the E2 component catalyzes the transfer of the 2-methylpropionyl group from the dihydrolipoamide moiety to Coenzyme A (CoA), forming isobutyryl-CoA and leaving the lipoamide in its fully reduced dihydrolipoamide form. wikipedia.orgresearchgate.net

The catalytic cycle is completed by the E3 subunit. The reduced dihydrolipoamide arm moves from the E2 active site to the active site of the E3 subunit. wikipedia.org E3, a flavoprotein, catalyzes the reoxidation of the dihydrolipoamide, using flavin adenine (B156593) dinucleotide (FAD) as a prosthetic group. wikipedia.org The resulting FADH₂ then transfers its reducing equivalents to NAD⁺, forming NADH and regenerating the oxidized FAD for the next catalytic cycle. researchgate.net This final step regenerates the oxidized lipoamide arm on the E2 subunit, priming it to accept another acyl group from the E1 subunit.

Table 1: Sequential Reactions in the Transformation of this compound

| Step | Location | Substrate(s) | Enzyme | Product(s) |

|---|---|---|---|---|

| 1 | E1 Active Site | α-Ketoisovalerate, Lipoamide-E2 | E1 (Branched-chain α-keto acid decarboxylase) | This compound, CO₂, TPP |

| 2 | E2 Active Site | This compound, Coenzyme A | E2 (Dihydrolipoamide acyltransferase) | Isobutyryl-CoA, Dihydrolipoamide-E2 |

| 3 | E3 Active Site | Dihydrolipoamide-E2, FAD | E3 (Dihydrolipoamide dehydrogenase) | Lipoamide-E2, FADH₂ |

| 4 | E3 Active Site | FADH₂, NAD⁺ | E3 (Dihydrolipoamide dehydrogenase) | FAD, NADH, H⁺ |

The efficient transfer of the this compound intermediate is critically dependent on the specific protein-protein interactions between the E1, E2, and E3 subunits. The E2 subunit possesses distinct domains for binding both E1 and E3, ensuring the close proximity of the different active sites. wikipedia.org The flexible linker regions connecting the lipoyl domain to the core of the E2 subunit provide the necessary conformational freedom for the "swinging arm" to access all three catalytic centers. wikipedia.org

The interaction between the E1 and E2 subunits is not merely a static docking. The binding of the lipoyl domain of E2 to the E1 subunit is a dynamic process that is essential for the reductive acylation step. The conformation of the E1 active site and the positioning of the lipoamide arm are precisely orchestrated to facilitate the transfer of the 2-methylpropionyl group from TPP.

Regulation of the BCKDH complex often occurs at the level of the E1-E2 interaction. For instance, phosphorylation of the E1α subunit by the BCKDH kinase can lead to a conformational change that disrupts the productive binding of the lipoyl domain, thereby inhibiting the formation of this compound and downregulating the entire complex. uniprot.org

The interface between the E2 and E3 subunits is equally crucial. The dihydrolipoamide arm, having delivered its acyl group, must efficiently locate the E3 active site for reoxidation. The surface properties and electrostatic potential of the E2 and E3 subunits in the vicinity of their interaction site are thought to guide the flexible dihydrolipoamide arm to its destination, ensuring a high rate of turnover.

While high-resolution structures of the entire, fully assembled mammalian BCKDH complex are challenging to obtain, models based on the structures of the individual subunits and subcomplexes provide valuable insights into these critical protein-protein interfaces. researchgate.netresearchgate.net These models suggest a highly organized arrangement where the active sites are oriented to optimize the path of the swinging lipoamide arm, minimizing the transit time of the this compound intermediate and maximizing catalytic efficiency.

Table 2: Key Interacting Components in the BCKDH Catalytic Cycle

| Interacting Subunits | Function of Interaction | Key Structural Feature |

|---|---|---|

| E1 - E2 | Reductive acylation of the lipoamide arm | E1 binding domain on E2; Flexible lipoamide arm |

| E2 - E2 | Formation of the catalytic core; Acyl transfer to CoA | Octahedral assembly of 24 E2 subunits |

| E2 - E3 | Reoxidation of the dihydrolipoamide arm | E3 binding domain on E2; Proximity of E3 active site |

Metabolic Interdependencies and Regulation of S 2 Methylpropionyl Dihydrolipoamide E Dynamics

Integration of Branched-Chain Amino Acid Catabolism with Central Carbon Metabolism

The breakdown of branched-chain amino acids—valine, leucine, and isoleucine—serves as a significant source of carbon for the central energy-producing pathways of the cell, particularly the tricarboxylic acid (TCA) cycle. The catabolism of valine, which directly involves S-(2-Methylpropionyl)-dihydrolipoamide-E, culminates in the production of succinyl-CoA, a key intermediate of the TCA cycle. numberanalytics.comnih.gov

The initial step in valine breakdown is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which converts valine into its corresponding branched-chain α-keto acid (BCKA), α-ketoisovalerate. nih.govfrontierspartnerships.org This α-ketoisovalerate is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. wikipedia.orgnih.gov It is within the multi-step reaction of the BCKDH complex that this compound is formed. The E2 component of the complex, dihydrolipoyl transacylase, transfers the 2-methylpropionyl group to its lipoamide (B1675559) cofactor, forming this compound. This intermediate is then used to generate isobutyryl-CoA. youtube.com

Subsequent enzymatic reactions convert isobutyryl-CoA through several steps, ultimately yielding propionyl-CoA. nih.gov Propionyl-CoA is then carboxylated to form methylmalonyl-CoA, which is subsequently rearranged to become succinyl-CoA. numberanalytics.com The entry of succinyl-CoA into the TCA cycle allows the carbon skeleton of valine to be utilized for ATP production or for gluconeogenesis, highlighting a direct link between amino acid catabolism and central energy metabolism. researchgate.netresearchgate.net This integration is vital, especially in tissues like skeletal muscle, which can utilize BCAAs as a direct energy source during periods of high energy demand, such as exercise. researchgate.net

Regulation of BCKDH Activity Affecting this compound Levels

The concentration and flux of this compound are directly dependent on the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is the rate-limiting step in BCAA catabolism. nih.gov The activity of this complex is meticulously regulated through multiple mechanisms to respond to the body's metabolic needs.

The primary mechanism for the short-term regulation of the BCKDH complex is covalent modification through a phosphorylation/dephosphorylation cycle. nih.govhep.com.cn This regulation targets the E1α subunit of the complex. hep.com.cnfrontiersin.org

Activation by Dephosphorylation: Conversely, the BCKDH complex is activated by the removal of these phosphate (B84403) groups. This dephosphorylation is carried out by a specific phosphatase, protein phosphatase 2Cm (PP2Cm), also known as PPM1K. researchgate.netnih.gov The activation of the BCKDH complex by PP2Cm enhances the catabolism of BCKAs, leading to an increased production of this compound and its subsequent metabolites. frontierspartnerships.orgnih.gov

This regulatory system allows for rapid control over BCAA breakdown in response to various physiological signals.

The activity of the BCKDH complex is also influenced by allosteric modulators, which are molecules that bind to the enzyme at a site other than the active site to alter its activity. A key aspect of this regulation is the allosteric inhibition of the BDK, the kinase that inactivates the BCKDH complex.

The branched-chain α-keto acids (BCKAs) themselves, the products of the initial transamination of BCAAs, are potent allosteric inhibitors of BDK. nih.govdartmouth.edu This means that when levels of BCKAs are high, they inhibit BDK, which in turn prevents the phosphorylation and inactivation of the BCKDH complex. This results in a more active BCKDH complex and promotes the breakdown of the excess BCKAs. The ketoacid derived from leucine, α-ketoisocaproate, is a particularly potent inhibitor of BDK. dartmouth.edu

Researchers have also developed synthetic allosteric inhibitors of BDK, such as (S)-α-chloro-phenylpropionic acid ((S)-CPP), which bind to a unique allosteric site on the kinase, leading to its inactivation. pnas.orgnih.gov This, in turn, leads to the dephosphorylation and activation of the BCKDH complex, promoting BCAA catabolism. pnas.orgnih.gov

| Regulator | Target | Effect on BCKDH Complex | Effect on this compound Levels |

| BCKDH Kinase (BDK) | E1α subunit | Inactivation (via phosphorylation) | Decrease |

| BCKDH Phosphatase (PP2Cm/PPM1K) | E1α subunit | Activation (via dephosphorylation) | Increase |

| Branched-Chain α-Keto Acids (BCKAs) | BCKDH Kinase (BDK) | Allosteric Inhibition | Increase (indirectly) |

| (S)-α-chloro-phenylpropionic acid ((S)-CPP) | BCKDH Kinase (BDK) | Allosteric Inhibition | Increase (indirectly) |

| Increased NADH/NAD+ ratio | BCKDH Complex | Inhibition | Decrease |

| Increased Acyl-CoA/CoA-SH ratio | BCKDH Complex | Inhibition | Decrease |

This table provides a summary of the key regulators of the BCKDH complex and their ultimate impact on the levels of the intermediate, this compound.

Feedback Mechanisms and Substrate Availability Influencing Intermediate Flux

The rate of flux through the valine catabolic pathway, and thus the transient concentration of this compound, is highly sensitive to feedback mechanisms and the availability of substrates. End-product inhibition is a classic example of a feedback mechanism where the final product of a pathway inhibits an earlier step. bioninja.com.aupressbooks.pub In the context of BCAA catabolism, the accumulation of downstream products can signal to decrease the activity of the pathway. For instance, increased ratios of NADH/NAD+ and acyl-CoA/CoA-SH, which are products of the BCKDH reaction and subsequent oxidative pathways, can inhibit the BCKDH complex. nih.gov

Substrate availability is a primary driver of metabolic flux. An increased supply of valine, for example from a high-protein meal, will lead to higher concentrations of its corresponding α-keto acid, α-ketoisovalerate. As described earlier, this increased level of α-ketoisovalerate allosterically inhibits BDK, leading to a more active BCKDH complex and an increased flux through the pathway, thereby accelerating its own degradation. nih.gov This mechanism ensures that excess BCAAs are efficiently catabolized.

Cross-Talk with Other Metabolic Pathways Influencing Valine Catabolism

Fatty Acid Metabolism: The products of BCAA catabolism can influence fatty acid metabolism. For example, the regulatory enzymes BDK and PP2Cm have been shown to also regulate ATP-citrate lyase, a key enzyme in de novo lipogenesis. nih.govnih.gov This suggests a direct link between the regulation of BCAA breakdown and the synthesis of fatty acids. Furthermore, intermediates of valine catabolism can up-regulate the transport and oxidation of fatty acids. researchgate.net

Glucose Metabolism: There is significant cross-talk between BCAA and glucose metabolism. The accumulation of BCAAs has been shown to inhibit the pyruvate (B1213749) dehydrogenase (PDH) complex, the gatekeeper enzyme for the entry of pyruvate (from glucose breakdown) into the TCA cycle. nih.govnih.gov This can lead to a decrease in glucose oxidation. nih.gov This interplay is crucial in metabolic conditions like insulin (B600854) resistance, where elevated BCAAs are often observed. nih.govresearchgate.net

This intricate network of regulation and cross-talk ensures that the flux through the valine catabolic pathway, and therefore the dynamics of this compound, is finely tuned to the cellular and organismal metabolic state.

Structural and Biophysical Investigations of S 2 Methylpropionyl Dihydrolipoamide E Interaction Within the Bckdh Complex

Structural Characterization of the BCKDH E2 Core and its Acyl-Binding Pocket

The branched-chain α-ketoacid dehydrogenase complex (BCKDC) is a large, mitochondrial multienzyme assembly responsible for the irreversible oxidative decarboxylation of branched-chain α-ketoacids derived from leucine, isoleucine, and valine. nih.govwikipedia.org The structural core of this complex is formed by the dihydrolipoyl transacylase (E2) component, which in humans consists of 24 identical subunits arranged with octahedral symmetry to form a hollow cube. nih.govyoutube.com This E2 core plays a central role in the catalytic mechanism, not only by providing the structural scaffold for the entire complex but also by catalyzing the transfer of the acyl group from the lipoamide (B1675559) cofactor to coenzyme A. doi.org

The E2 subunit is a modular protein containing several distinct domains: an N-terminal lipoyl-bearing domain (LBD), a subunit-binding domain (SBD) for interaction with the E1 and E3 components, and a C-terminal inner core domain (ICD) that forms the 24-meric scaffold and contains the acyltransferase active site. doi.orgnih.gov The S-(2-Methylpropionyl)-dihydrolipoamide intermediate is formed when the 2-methylpropionyl group, derived from the decarboxylation of α-ketoisovalerate, is transferred to the lipoamide prosthetic group covalently attached to the LBD. wikipedia.org This acylated lipoamide arm then swings from the active site of the E1 subunit to the active site within the E2 inner core.

X-ray Crystallography of E2 Subunits and Acyl-Carrier Domains

X-ray crystallography has yielded atomic-resolution insights into the individual domains of the E2 subunit. The crystal structure of the human BCKDH complex component, branched-chain α-ketoacid dehydrogenase phosphatase (BDP), has been determined at 2.4 Å resolution. nih.gov While not the E2 subunit itself, its interaction with E2 is crucial for regulation.

The structure of the E2 inner core domain (ICD) is highly conserved among α-ketoacid dehydrogenase complexes. nih.gov The atomic model of the human pyruvate (B1213749) dehydrogenase E2p ICD, built from a 3.1 Å resolution EM map, shows a structure containing six α-helices and ten β-strands. nih.gov The active site for acyl transfer is located within this domain. By modeling the dihydrolipoyl group (DHL) and Coenzyme A (CoA) into the structure based on homologous bacterial enzymes, key catalytic residues have been identified. nih.gov For the human pyruvate dehydrogenase E2p, Serine 566 and Histidine 620' (from an adjacent subunit in the trimer) are directly implicated in catalysis. nih.gov

The lipoyl-bearing domain (LBD) itself has been characterized by both X-ray crystallography and NMR. Its structure is a flattened β-barrel composed of two four-stranded antiparallel β-sheets. nih.gov The lipoic acid is attached via an amide bond to a specific lysine (B10760008) residue located at the tip of a flexible β-hairpin turn. doi.orgnih.gov This strategic placement allows the lipoamide arm to act as a long, swinging tether, covering the significant distances between the E1, E2, and E3 active sites. A prominent V-shaped groove on the LBD surface is considered the functional pocket for interaction with the other enzymes. nih.gov

Structural Data from Crystallography and Cryo-EM

| Complex/Domain | Organism | Method | Resolution (Å) | PDB ID | Key Findings |

|---|---|---|---|---|---|

| BCKDH Phosphatase (BDP) | Homo sapiens | X-ray Crystallography | 2.4 | N/A | Reveals conserved PP2C phosphatase fold with two metal ions in the active site. nih.gov |

| E2p Inner Core (PDC) | Homo sapiens | Cryo-EM | 4.1 | 6CT0 | Dodecahedral core structure, atomic model of the inner core domain built. nih.govebi.ac.uk |

| E2 Inner Core | A. vinelandii, E. coli, Bovine | X-ray Crystallography | High | Various | Conserved 3-D fold and trimer-based substructure across species. nih.gov |

Spectroscopic Approaches to Monitor Acyl Transfer and Lipoamide Conformation

Spectroscopic techniques are essential for studying the dynamic aspects of the BCKDH complex, which are critical for its function but often difficult to capture with static structural methods like X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Lipoamide Arm Dynamics

NMR spectroscopy has been a particularly powerful tool for investigating the structure and dynamics of the E2 lipoyl-bearing domain (LBD) and its flexible linker regions in solution. nih.govnih.gov Multidimensional heteronuclear NMR studies on the human LBD (hbLBD) have confirmed its flattened β-barrel structure. nih.gov

Crucially, NMR relaxation experiments (measuring ¹⁵N T₁, T₂, and {¹H-¹⁵N} NOE) provide detailed information about the motion of the polypeptide chain on a picosecond-to-nanosecond timescale. nih.gov These studies have shown that the residues surrounding the lipoyl-lysine attachment site, including the β-turn and a surface loop (L1), are highly flexible. nih.gov This inherent flexibility is vital for the lipoamide arm's ability to "swing" between the different active sites of the complex. In contrast, the core β-sheet structures of the domain are much more rigid. nih.gov

Fluorescence Spectroscopy for Conformational Changes

Fluorescence spectroscopy offers another avenue to probe the dynamics of the lipoamide arm. By attaching a fluorescent probe, such as eosin-5-maleimide, specifically to the lipoyl domain, its rotational mobility can be monitored using techniques like time-resolved fluorescence anisotropy or transient dichroism. nih.gov

Studies on several 2-oxoacid dehydrogenase complexes, including the ox heart pyruvate dehydrogenase complex, revealed that the anisotropy decay of the probe was multiexponential. nih.gov A very fast component of this decay was observed, which was significantly shorter than the time expected for the tumbling of the entire complex. nih.gov This fast correlation time was attributed to the independent motion of the lipoyl domain itself. nih.gov

Interestingly, the dependence of this fast motion on solvent viscosity was weak. This led to a model where the lipoyl domain exists in a dynamic equilibrium between a "free" state, where it moves independently, and a "bound" state, where it is transiently associated with a binding site on the complex (e.g., the E1 or E2 active sites). nih.gov The rate of dissociation (k_off) from these sites was estimated to be in the range of 25,000 to 33,000 s⁻¹, corresponding to a residence time of 30-40 microseconds. nih.gov This provides a quantitative measure of the rapid exchange of the lipoamide arm between its various functional locations.

Computational Modeling and Molecular Dynamics Simulations of Intermediate-Enzyme Interactions

Computational methods, including molecular modeling and molecular dynamics (MD) simulations, provide a powerful complement to experimental techniques by offering a dynamic, atomic-level view of the interactions between the S-(2-Methylpropionyl)-dihydrolipoamide-E intermediate and the E2 active site.

By docking the acylated lipoamide intermediate into the crystal structure of the E2 inner core's acyltransferase active site, researchers can generate plausible binding poses and identify key protein-ligand interactions. nih.gov These models suggest that the acyl group is positioned deep within a hydrophobic channel leading to the CoA binding site. The catalytic residues, such as the conserved histidine and serine/threonine, are positioned to facilitate the transfer of the 2-methylpropionyl group from the dihydrolipoamide (B1198117) sulfur to the thiol group of CoA. nih.gov

MD simulations can then be used to explore the conformational dynamics of this interaction over time. nih.gov Although specific MD simulations for the this compound intermediate are not widely published, the methodology is well-established. nih.gov Such simulations would typically involve embedding the E2 active site with the docked intermediate in a water box and simulating its atomic motions over nanoseconds to microseconds. These simulations can reveal:

The stability of the intermediate in the binding pocket.

The flexibility of the dihydrolipoamide arm within the active site.

Conformational changes in the enzyme upon binding of the intermediate.

The network of hydrogen bonds and hydrophobic interactions that stabilize the transition state of the acyl transfer reaction.

These computational approaches are invaluable for interpreting experimental data and for generating hypotheses about the catalytic mechanism that can be tested through site-directed mutagenesis.

Prediction of Binding Energetics for the Acyl Group

The binding of the 2-methylpropionyl group, derived from the decarboxylation of α-ketoisovalerate, to the dihydrolipoamide cofactor on the E2 subunit is a critical step in the catalytic cycle. The energetics of this binding are influenced by the specific chemical properties of the acyl group and the architecture of the E2 active site.

Computational approaches, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods, can be employed to predict the binding free energy of the acyl group. These methods model the interactions between the 2-methylpropionyl group and the surrounding amino acid residues within the E2 catalytic domain. The binding energy is a composite of various forces, including van der Waals interactions, electrostatic interactions, and the desolvation penalty upon binding.

The spontaneous transfer of acyl groups from acyl-CoA to dihydrolipoamide is faster for acyl groups with more electron-withdrawing substituents, suggesting the development of a negative charge during the acyl transfer process. nih.gov The binding energetics of the 2-methylpropionyl group are therefore influenced by its electronic properties in the context of the enzyme's active site.

Table 1: Predicted Contribution of Different Energy Components to the Binding of the 2-Methylpropionyl Group

| Energy Component | Predicted Contribution | Description |

| Van der Waals Interactions | Favorable | Close packing of the branched alkyl chain of the 2-methylpropionyl group within a hydrophobic pocket of the E2 active site. |

| Electrostatic Interactions | Favorable | Interactions between the carbonyl oxygen of the acyl group and hydrogen bond donors in the active site, as well as the partial charges on the atoms of the thioester bond. |

| Solvation Energy | Unfavorable | The energy required to remove the acyl group and the binding pocket from the aqueous solvent. This is offset by the favorable interactions upon binding. |

| Conformational Entropy | Unfavorable | The reduction in the rotational and translational freedom of the 2-methylpropionyl group and the lipoamide arm upon binding. |

This table presents a conceptual framework for the binding energetics. Specific quantitative values would require dedicated computational studies.

Simulating the Movement of the Lipoamide Arm

The lipoamide arm, a flexible linker composed of lipoic acid covalently bound to a lysine residue of the E2 subunit, is responsible for transferring reaction intermediates between the active sites of the E1, E2, and E3 subunits of the BCKDH complex. nih.govfrontiersin.org The movement of this arm, acylated with the 2-methylpropionyl group, is not a random swinging motion but rather a highly regulated process. researchgate.net

Molecular dynamics simulations are a powerful tool to study the conformational dynamics of the lipoamide arm. documentsdelivered.comnih.govnih.gov These simulations can model the trajectory of the this compound from the E1 active site, where it is formed, to the E2 active site, where the 2-methylpropionyl group is transferred to Coenzyme A. nih.gov

Table 2: Key Parameters in the Simulation of Lipoamide Arm Movement

| Simulation Parameter | Description | Relevance to this compound |

| Force Field | A set of parameters used to describe the potential energy of the system's atoms and their interactions. | An accurate force field for the thioester linkage and the branched acyl group is essential for realistic simulations. |

| Solvent Model | Explicit or implicit representation of the surrounding water molecules. | Explicit solvent models provide a more accurate description of the hydration of the lipoamide arm and its interactions with the protein surface. |

| Simulation Time | The duration of the simulation, which needs to be long enough to capture the relevant motions of the lipoamide arm. | Microsecond-scale simulations may be necessary to observe the full range of motion from the E1 to the E2 active site. |

| Starting Conformation | The initial three-dimensional structure of the BCKDH complex with the this compound. | This is typically based on crystal structures or homology models of the complex. |

Site-Directed Mutagenesis Studies to Probe Catalytic Residues and Acyl Recognition

Site-directed mutagenesis is a powerful experimental technique used to investigate the functional role of specific amino acid residues in an enzyme's active site. nih.govmdpi.comresearchgate.net By systematically replacing residues suspected of being involved in catalysis or substrate binding and then analyzing the kinetic properties of the resulting mutant enzymes, researchers can elucidate the molecular basis of enzyme function. In the context of the BCKDH complex, site-directed mutagenesis has been instrumental in identifying key residues for the recognition and processing of branched-chain acyl groups, including the 2-methylpropionyl group.

Studies on the E2 component (dihydrolipoamide transacylase) of the bovine BCKDH complex have identified a conserved histidine residue (His391) and a serine residue (Ser338) as being crucial for catalysis. nih.gov Substitution of His391 with alanine (B10760859) resulted in a dramatic decrease in catalytic efficiency, supporting its role as a general base in the acyltransfer reaction. nih.gov The residual activity of the H391A mutant increased with pH, further implicating the histidine in proton abstraction. nih.gov

The recognition of the specific acyl group is also influenced by residues within the E2 active site. For instance, altering a residue within the binding pocket can shift the substrate preference of the enzyme. A study on the bovine E2c domain showed that changing Alanine at position 348 to Valine led to a decrease in the catalytic efficiency for isovaleryl-CoA (derived from leucine) and an increase for acetyl-CoA, demonstrating the role of steric complementarity in substrate recognition. nih.gov

Table 3: Effects of Site-Directed Mutagenesis on BCKDH E2 Subunit Activity

| Mutant | Substrate | Effect on Km | Effect on kcat/Km | Inferred Role of Wild-Type Residue | Reference |

| H391A | Isobutyryl-CoA | - | Drastic Decrease | General base catalysis | nih.gov |

| S338A | Isobutyryl-CoA | - | Drastic Decrease | Stabilization of the transition state | nih.gov |

| A348V | Isovaleryl-CoA | - | ~10-fold Decrease | Acyl-group recognition and binding pocket formation | nih.gov |

| A348V | Acetyl-CoA | - | ~3-fold Increase | Acyl-group recognition and binding pocket formation | nih.gov |

These studies underscore the importance of specific, highly conserved residues in the catalytic function and substrate specificity of the E2 subunit of the BCKDH complex. researchgate.net The precise positioning of these residues creates a microenvironment that is optimized for the binding of branched-chain acyl groups like the 2-methylpropionyl group and for the efficient transfer of this group to coenzyme A.

Advanced Analytical Methodologies for Investigating S 2 Methylpropionyl Dihydrolipoamide E

Chromatographic Techniques for Separation and Detection of Acyl-Lipoamide Species

The analysis of acyl-lipoamide species such as S-(2-Methylpropionyl)-dihydrolipoamide-E requires sophisticated chromatographic techniques coupled with sensitive detection methods. The inherent instability and low abundance of these intermediates in biological matrices necessitate highly specialized approaches.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a primary tool for the analysis of acyl-lipoamides and related acyl-CoA compounds. nih.govnih.govresearchgate.netdocumentsdelivered.com While a specific, validated method for this compound is not extensively documented in current literature, established methods for short- and long-chain acyl-CoAs provide a strong foundation. These methods typically utilize reversed-phase chromatography to separate the analytes based on their hydrophobicity. nih.govresearchgate.netdocumentsdelivered.com

For the detection of this compound, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be the instrument of choice, offering high selectivity and sensitivity. nih.gov The fragmentation of the precursor ion would likely yield characteristic product ions that can be used for unambiguous identification and quantification. Given the structural similarity to other acyl-CoAs, a neutral loss scan of the dihydrolipoamide-E moiety could be employed for screening purposes.

Table 1: Hypothetical HPLC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Chromatography | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | [M+H]⁺ of this compound |

| Product Ion (Q3) | Characteristic fragment ions |

| Collision Energy | Optimized for maximum signal intensity |

This table represents a hypothetical starting point for method development based on established methods for similar analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile metabolites. While direct analysis of the non-volatile this compound is not feasible, GC-MS is invaluable for quantifying related metabolites that can provide indirect evidence of its flux. Specifically, the downstream product, isobutyric acid, and the precursor, α-ketoisovalerate, can be measured. hmdb.canih.govsigmaaldrich.com

For GC-MS analysis, derivatization is typically required to increase the volatility of these organic acids. sigmaaldrich.com Common derivatizing agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkyl chloroformates. The resulting derivatives can then be separated on a suitable capillary column and detected by mass spectrometry.

Mass Spectrometry-Based Approaches for Characterizing Protein Acylation States

Understanding the function of this compound requires the characterization of its covalent attachment to the dihydrolipoamide (B1198117) acyltransferase (E2) subunit of the BCKDH complex. hmdb.canih.gov Proteomics techniques based on mass spectrometry are indispensable for this purpose.

Top-Down and Bottom-Up Proteomics for Identifying Acylated Lipoamide (B1675559) Domains

Bottom-up proteomics is the most common approach for identifying post-translational modifications. This involves the enzymatic digestion of the protein of interest (e.g., with trypsin) into smaller peptides. These peptides are then analyzed by LC-MS/MS. The presence of a 2-methylpropionyl group on a lipoamide-containing peptide would result in a specific mass shift that can be identified in the mass spectrum. nih.gov

Top-down proteomics , in contrast, involves the analysis of intact proteins or large protein fragments. This approach can provide information on the combination of different modifications on a single protein molecule (proteoforms). While technically more challenging, top-down proteomics could potentially be used to identify the intact E2 subunit carrying the S-(2-methylpropionyl) modification.

Quantitative Mass Spectrometry for Measuring Intermediate Levels in Biological Samples

Quantitative proteomics methods, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or label-free quantification, can be employed to measure changes in the abundance of the S-(2-methylpropionyl) modification on the E2 subunit under different physiological conditions. While no specific studies have reported the absolute quantification of this compound, methods for quantifying other acyl-CoAs in biological samples have been developed and could be adapted. nih.govresearchgate.netdocumentsdelivered.com These methods often involve the use of stable isotope-labeled internal standards for accurate quantification.

Table 2: Potential Quantitative Proteomics Strategies for this compound

| Strategy | Description | Potential Application |

| Label-Free Quantification | Compares the signal intensities of the acylated peptide between different samples. | To assess relative changes in S-(2-methylpropionyl) modification levels. |

| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Cells are grown in media containing "light" or "heavy" isotopes of amino acids. The mass difference allows for direct comparison of protein/peptide abundance. | To accurately quantify changes in the acylation state of the E2 subunit in response to stimuli. |

| Targeted MS with Isotope-Labeled Peptide Standards | A synthetic, stable isotope-labeled version of the S-(2-methylpropionyl)-lipoamide peptide is used as an internal standard for absolute quantification. | To determine the absolute concentration of the acylated lipoamide domain in a given sample. |

Radiolabeling and Isotope Tracing Techniques for Flux Analysis

To understand the dynamic nature of this compound within the valine catabolic pathway, it is essential to measure its metabolic flux—the rate of its formation and consumption. Stable isotope tracing is a powerful technique for this purpose. nih.govgoogle.comeurisotop.comresearchgate.netnih.gov

In a typical experiment, cells or organisms are supplied with a stable isotope-labeled precursor, such as [¹³C]-valine. The incorporation of the heavy isotope into downstream metabolites, including this compound and its subsequent products, is then monitored over time using mass spectrometry. By analyzing the isotopic enrichment patterns, it is possible to calculate the flux through the pathway.

While direct measurement of isotopic enrichment in this compound is challenging due to its transient nature, flux can be inferred by measuring the enrichment in more stable downstream metabolites like isobutyryl-CoA or isobutyric acid. nih.gov Computational modeling is then used to estimate the flux through the intermediate steps.

Biological and Physiological Significance of S 2 Methylpropionyl Dihydrolipoamide E Dynamics

Role in Maintaining Branched-Chain Amino Acid Homeostasis

S-(2-Methylpropionyl)-dihydrolipoamide-E is a critical, albeit transient, intermediate in the catabolism of the essential branched-chain amino acid (BCAA), valine. The maintenance of BCAA homeostasis is vital for numerous physiological functions, including protein synthesis, nitrogen balance, and nutrient signaling. The catabolism of BCAAs, including valine, is a key component of this homeostatic regulation, preventing their accumulation to toxic levels.

The formation of this compound occurs within the mitochondrial matrix and is an integral step in the oxidative decarboxylation of α-ketoisovalerate, the α-keto acid derived from valine. This reaction is catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, a multienzyme complex that serves as the rate-limiting step in BCAA catabolism. The efficient conversion of α-ketoisovalerate to subsequent metabolites, a process that necessitates the formation of this compound, is crucial for the irreversible breakdown of valine.

Interactive Data Table: Key Components in Valine Catabolism

| Compound | Enzyme | Metabolic Role |

| Valine | Branched-chain aminotransferase (BCAT) | Initial transamination to α-ketoisovalerate |

| α-Ketoisovalerate | Branched-chain α-ketoacid dehydrogenase (BCKDH) complex | Oxidative decarboxylation |

| This compound | Dihydrolipoyl transacylase (E2 component of BCKDH) | Intermediate acyl group carrier |

| Isobutyryl-CoA | Isobutyryl-CoA dehydrogenase | Further oxidation in the valine pathway |

Contributions to Cellular Energy Metabolism and Substrate Utilization

As an intermediate in valine catabolism, this compound is part of a metabolic pathway that contributes to cellular energy production. The subsequent breakdown of isobutyryl-CoA, the product formed from this compound, ultimately yields propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle. The TCA cycle is a central hub of cellular metabolism, generating reducing equivalents (NADH and FADH2) that fuel oxidative phosphorylation and the production of ATP.

Therefore, the metabolic flux through the step involving this compound is directly linked to the anaplerotic replenishment of TCA cycle intermediates. This is particularly important in tissues with high energy demands, such as skeletal muscle, where BCAAs are a significant energy source, especially during periods of fasting or prolonged exercise. The efficient processing of valine-derived carbons, facilitated by the formation and subsequent conversion of this compound, allows the cell to utilize amino acids as a fuel source.

Implications of Dysregulated Valine Catabolism on Overall Metabolic Flux

Competitive Inhibition: Elevated levels of BCAAs and their α-keto acids can competitively inhibit the transport and metabolism of other amino acids and neurotransmitters in the brain, leading to neurological symptoms.

Altered Energy Production: A reduction in the flux through the valine catabolic pathway diminishes the contribution of valine to the TCA cycle, potentially impairing cellular energy production, especially under conditions where other fuel sources are limited.

Metabolic Reprogramming: Chronic dysregulation of BCAA metabolism has been associated with metabolic diseases such as insulin (B600854) resistance and type 2 diabetes. The accumulation of BCAA-derived metabolites can interfere with insulin signaling pathways. nih.gov

While direct measurement of this compound is not routinely performed in clinical settings, its concentration is expected to be exquisitely sensitive to the activity of the BCKDH complex.

This compound as a Readout for BCKDH Activity in Metabolic Research

In the context of metabolic research, the concentration of intermediates within a metabolic pathway can serve as a proxy for the activity of the enzymes that produce and consume them. Theoretically, the levels of this compound could provide a direct readout of the flux through the BCKDH complex. An increase in the steady-state concentration of this intermediate might suggest a downstream inhibition or a surge in substrate supply, while a decrease could indicate reduced BCKDH activity or substrate limitation.

However, the direct measurement of this compound is technically challenging due to its transient nature and low physiological concentrations. It is a thioester bound to the lipoamide (B1675559) arm of the E2 component of the BCKDH complex, making its isolation and quantification difficult. mdpi.com Therefore, in practice, the activity of the BCKDH complex is more commonly assessed by measuring the levels of more stable upstream metabolites, such as the BCAAs and their corresponding α-keto acids, in plasma or urine. researchgate.net Nevertheless, from a biochemical standpoint, the turnover of the this compound pool is a direct indicator of the catalytic efficiency of the BCKDH complex.

Potential Role in Inter-Organ Metabolic Communication (e.g., muscle-liver axis)

The catabolism of BCAAs involves a significant degree of inter-organ communication, particularly between skeletal muscle and the liver. nih.gov Skeletal muscle is the primary site of BCAA transamination, converting BCAAs to their corresponding α-keto acids. mdpi.com These α-keto acids can then be either further catabolized within the muscle or released into circulation to be taken up and metabolized by other tissues, most notably the liver. The liver possesses a high capacity for BCAA oxidation due to robust BCKDH activity. nih.gov

While this compound itself is a mitochondrial intermediate and not typically transported between organs, its formation is a key step in the metabolic fate of valine-derived carbons. The capacity of the muscle and liver to process α-ketoisovalerate through the BCKDH complex, and thus generate this compound, influences the inter-organ flux of BCAA metabolites. For example, under conditions of high energy demand in the muscle, the complete oxidation of valine, including the formation and turnover of this compound, would be favored. Conversely, during periods of nitrogen disposal, the liver's role in BCAA catabolism becomes more prominent.

Dysregulated communication between the muscle and liver in the context of BCAA metabolism has been implicated in various pathological states, including sarcopenia and metabolic-associated fatty liver disease (MAFLD). nih.gov The efficient and coordinated regulation of the BCAA catabolic pathway, including the step involving this compound, is therefore essential for maintaining metabolic health across different organs.

Experimental Models and Research Systems for Studying S 2 Methylpropionyl Dihydrolipoamide E

Reconstituted in vitro BCKDH Enzyme Systems for Mechanistic Studies

Reconstituted in vitro systems are fundamental for dissecting the intricate mechanisms of the BCKDH complex and the role of S-(2-Methylpropionyl)-dihydrolipoamide-E. These systems allow for the precise control of individual components, enabling detailed kinetic and structural analysis.

Researchers have successfully expressed and purified the components of the BCKDH complex, including the E1 (branched-chain α-ketoacid decarboxylase), E2 (dihydrolipoyl transacylase), and E3 (dihydrolipoamide dehydrogenase) subunits, from various sources, including bovine kidney and through recombinant expression in E. coli. researchgate.netnih.gov By combining these purified components, a functional BCKDH complex can be reconstituted.

These reconstituted systems are instrumental in studying the formation of this compound. The process begins with the E1 component catalyzing the decarboxylation of the α-ketoacid derived from valine (α-ketoisovalerate), and the subsequent reductive acylation of the lipoyl moiety covalently bound to the E2 subunit, forming this compound. The E2 component then catalyzes the transfer of the 2-methylpropionyl group from the lipoyl moiety to Coenzyme A (CoA), releasing isobutyryl-CoA. nih.gov

Kinetic studies on reconstituted BCKDH subcomplexes, for instance using recombinant E1 and native E2, have provided insights into the enzyme's activity and the effects of mutations. researchgate.net Such studies have demonstrated that the reconstituted complex can exhibit kinetic parameters similar to the native enzyme complex, validating its use as a model system. researchgate.net By varying the concentrations of substrates and cofactors, researchers can determine key kinetic constants (Km and Vmax) for the reactions involving this compound, providing a quantitative understanding of its metabolic processing.

Table 1: Kinetic Parameters of Reconstituted BCKDH Subcomplex

| E1 Component | Km for KIV (μM) | Vmax (nmol/min/mg E1) |

| Wild-type | 28 ± 4 | 1.8 ± 0.1 |

| S293A Mutant | 330 ± 50 | 1.5 ± 0.2 |

| S303A Mutant | 32 ± 5 | 1.9 ± 0.1 |

| S303E Mutant | 29 ± 3 | 1.7 ± 0.1 |

| Data adapted from a study on recombinant E1 component of the BCKDH complex. researchgate.net KIV refers to α-ketoisovalerate. |

Cellular Models (e.g., mammalian cell lines, yeast, bacteria) for Studying BCKDH Regulation

Cellular models are invaluable for investigating the regulation of the BCKDH complex and the metabolism of this compound within a biological context. These models allow for the study of cellular signaling pathways and genetic factors that influence BCAA catabolism.

Mammalian Cell Lines: Mammalian cell lines, such as Fao hepatoma cells and Human Embryonic Kidney (HEK) 293 cells, are widely used to study the regulation of BCKDH activity. researchgate.net For instance, studies using these cells have elucidated the role of BCKDH kinase (BDK) and phosphatase (PPM1K) in controlling the phosphorylation state and, consequently, the activity of the BCKDH complex. researchgate.net By manipulating the expression of these regulatory enzymes in cell lines, researchers can investigate the downstream effects on the processing of intermediates like this compound. Furthermore, lymphoblastoid cell lines derived from patients with MSUD have been instrumental in understanding how mutations in the BCKDH complex affect its kinetic properties and lead to the accumulation of BCAAs and their ketoacid derivatives. nih.govnih.gov

Yeast (Saccharomyces cerevisiae): Yeast is a powerful model organism for studying fundamental metabolic pathways, including BCAA metabolism, due to its genetic tractability. nih.govpubannotation.orgresearchgate.net Studies in S. cerevisiae have explored the regulation of enzymes involved in BCAA biosynthesis and degradation. nih.gov The transcriptional regulator Leu3p in yeast has been harnessed to develop biosensors for monitoring BCAA metabolism, which can be used for high-throughput screening of enzyme variants with enhanced activity. nih.gov Such tools can be adapted to study the flux through the BCKDH pathway and the turnover of this compound.

Bacteria (Escherichia coli): E. coli serves as a primary workhorse for the recombinant expression of BCKDH components for in vitro reconstitution and structural studies. researchgate.netnih.gov Beyond protein production, bacterial systems can also be used to study the basic enzymatic functions and interactions of the BCKDH subunits. nih.gov For example, the interaction between the E2 and E3 components of the E. coli pyruvate (B1213749) dehydrogenase complex, which is structurally and functionally related to the BCKDH complex, has been studied using a combination of structural and biochemical approaches. nih.gov In some bacteria, the BCKDH complex is involved in the synthesis of branched-chain fatty acids, offering a different metabolic context to study the fate of this compound. nih.gov

Genetically Engineered Animal Models (e.g., knockout/knockin mice) for in vivo Metabolic Studies

Genetically engineered animal models, particularly mice, are indispensable for understanding the in vivo consequences of altered BCKDH function and the systemic impact on this compound metabolism.

BCKDH Kinase Knockout Mice (BDK-/-): Mice lacking the BCKDH kinase (BDK) have a constitutively active BCKDH complex, leading to increased BCAA oxidation. nih.govnih.gov These mice exhibit markedly lower levels of BCAAs in their blood and tissues. nih.gov Studies on BDK-/- mice have been crucial in demonstrating the physiological importance of regulating BCKDH activity. nih.gov The phenotype of these mice, which includes impaired growth and neurological abnormalities, underscores the critical role of maintaining appropriate levels of BCAAs and their metabolic intermediates. researchgate.netnih.gov These models allow for the in vivo investigation of the flux through the BCKDH pathway under conditions of enhanced activity, providing insights into the turnover of this compound.

BCKDH Subunit Knockout Mice: Mouse models with knockouts of specific BCKDH subunits, such as the E1α or E2 subunit, have been generated to mimic human MSUD. researchgate.netpubannotation.orgresearchgate.net E2 knockout mice, for instance, lack BCKDH enzymatic activity and have markedly elevated levels of BCAAs, leading to neonatal lethality, a phenotype that closely resembles classic MSUD in humans. pubannotation.org These models are invaluable for studying the pathological consequences of a complete blockage of the BCKDH pathway, which would include the inability to process this compound.

Table 2: Phenotypes of Genetically Engineered Mouse Models of Altered BCKDH Function

| Mouse Model | Key Genetic Alteration | Primary Phenotype | Relevance to this compound Metabolism |

| BDK-/- | Knockout of BCKDH kinase | Constitutively active BCKDH, low plasma BCAAs, growth impairment, neurological defects. researchgate.netnih.gov | Increased turnover of the intermediate. |

| E1α-/- | Knockout of BCKDH E1α subunit | Neonatal lethality, elevated plasma BCAAs and BCKAs, mimicking classic MSUD. researchgate.net | Blockage of the formation of the intermediate. |

| E2-/- | Knockout of BCKDH E2 subunit | Neonatal lethality, elevated plasma BCAAs, undetectable BCKDH activity, mimicking classic MSUD. pubannotation.org | Inability to form and process the intermediate. |

Primary Cell Cultures and Tissue Explants for Ex Vivo Investigations

Primary cell cultures and tissue explants provide a bridge between in vitro and in vivo studies, allowing for the investigation of this compound metabolism in a context that closely mimics the physiological environment of specific tissues.

Primary Hepatocytes: The liver is a major site of BCAA catabolism. nih.gov Primary hepatocytes are considered the gold standard for in vitro liver cell culture models as they reflect the functionality of the native organ. nih.govyoutube.com These cells can be used to study the regulation of BCKDH activity and the metabolism of BCAAs in response to various stimuli, such as hormones and nutrients. nih.gov For example, studies with rat hepatocytes have shown that the expression of BCKDH kinase is regulated by thyroid hormone and glucocorticoids. nih.gov

Muscle Cell Cultures (Myotubes): Skeletal muscle is a key tissue for BCAA transamination and also possesses BCKDH activity. researchgate.netmdpi.com Differentiated muscle cells (myotubes) are used to investigate the regulation of BCAA catabolism in muscle tissue. nih.gov Studies have shown that depletion of the BCKDH complex in myotubes can affect protein metabolism and anabolic signaling pathways. nih.gov Furthermore, research has demonstrated that reactive nitrogen species can inhibit the BCKDH complex in muscle cells by modifying the lipoic acid arm of the E2 subunit, which would directly impact the formation and processing of this compound. researchgate.net

Tissue Explants: The use of tissue explants, or slices, allows for the study of metabolic pathways in a more intact tissue architecture. nih.gov Ex vivo assays using tissue extracts from various organs like the liver, kidney, heart, and muscle have been employed to estimate BCAA oxidation flux. nih.gov These studies have provided valuable information on the relative distribution of BCKDH activity among different tissues, which is crucial for understanding the systemic metabolism of this compound. nih.gov

Future Research Directions and Emerging Questions Regarding S 2 Methylpropionyl Dihydrolipoamide E

Unraveling the Precise Molecular Crosstalk Between BCKDH and Other Metabolic Pathways

The BCKDH complex does not operate in isolation; its activity is intricately woven into the broader metabolic network of the cell. Future research must focus on elucidating the precise molecular mechanisms that connect the formation and turnover of S-(2-Methylpropionyl)-dihydrolipoamide-E with other major metabolic pathways. A significant area of investigation is the interplay between branched-chain amino acid catabolism and fatty acid synthesis. The acetyl-CoA and propionyl-CoA produced from the breakdown of branched-chain amino acids can serve as precursors for lipid synthesis. Understanding how the acylation state of the E2 subunit of the BCKDH complex, including the presence of this compound, influences the flux of these precursors is a key unanswered question.

Furthermore, the connection between the BCKDH complex and the Krebs cycle, also known as the citric acid cycle, warrants deeper exploration. The products of the BCKDH reaction directly feed into the Krebs cycle, and thus, the regulation of the BCKDH complex has direct implications for cellular energy production. The accumulation of specific acyl-lipoamide intermediates under certain metabolic conditions could potentially modulate the activity of Krebs cycle enzymes through allosteric regulation or by altering substrate availability. Investigating these potential regulatory loops is crucial for a complete understanding of cellular bioenergetics.

Development of Novel Methodologies for Real-Time Monitoring of Acyl-Lipoamide Intermediates

A major challenge in studying the dynamics of the BCKDH complex is the transient nature of the acyl-lipoamide intermediates, such as this compound. The development of novel analytical techniques capable of real-time monitoring of these species within living cells is a critical research frontier. Current methods, which often rely on the analysis of steady-state levels, may not fully capture the rapid changes in E2 acylation that occur in response to metabolic signals.

Advanced mass spectrometry techniques, coupled with sophisticated sample preparation and separation methods, are showing promise in this area. These approaches could potentially allow for the quantification of different acyl-lipoamide species, providing a snapshot of the acylation state of the E2 subunit at a given moment. Additionally, the development of fluorescent or luminescent probes that can specifically bind to acylated or non-acylated lipoamide (B1675559) domains could offer a powerful tool for visualizing the dynamics of the BCKDH complex in real-time using advanced microscopy techniques.

Table 1: Emerging Methodologies for Acyl-Lipoamide Monitoring

| Methodology | Principle | Potential Advantages | Challenges |

| Advanced Mass Spectrometry | High-resolution mass analysis to identify and quantify specific acyl-lipoamide species. | High specificity and sensitivity; can distinguish between different acyl groups. | Requires cell lysis; may not capture rapid dynamics in living cells. |

| Fluorescent Probes | Synthetic molecules that exhibit a change in fluorescence upon binding to the target acyl-lipoamide. | Enables real-time imaging in living cells; provides spatial and temporal information. | Development of highly specific and cell-permeable probes is challenging. |

| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei to provide detailed structural and dynamic information. | Can provide insights into the conformation and interactions of acyl-lipoamide intermediates. | Lower sensitivity compared to mass spectrometry; requires higher concentrations of the analyte. |

Investigating the Impact of Post-Translational Modifications on E2 Acylation States

The activity of the BCKDH complex is known to be regulated by post-translational modifications, most notably the phosphorylation and dephosphorylation of the E1 subunit. However, the extent to which post-translational modifications of the E2 subunit, dihydrolipoamide (B1198117) acyltransferase, influence its acylation state remains an open area of investigation. Modifications such as acetylation, ubiquitination, and succinylation could potentially alter the catalytic efficiency of the E2 subunit or its interaction with the E1 and E3 subunits.

For instance, the acetylation of lysine (B10760008) residues within the lipoamide binding pocket could sterically hinder the binding of the lipoamide arm or alter the local electrostatic environment, thereby affecting the rate of acyl group transfer. Future research should employ a combination of proteomics to identify novel post-translational modifications on the E2 subunit and biochemical assays to determine the functional consequences of these modifications on the formation and turnover of this compound and other acyl-lipoamide intermediates.

Exploring the Evolutionary Conservation and Diversity of Branched-Chain Keto Acid Dehydrogenase Complexes

The BCKDH complex is highly conserved across a wide range of species, from bacteria to humans, highlighting its fundamental importance in metabolism. However, subtle variations in the structure and regulation of the complex exist between different organisms. A comprehensive comparative genomic and proteomic analysis of BCKDH complexes from diverse evolutionary lineages could reveal novel insights into the structure-function relationships of the E2 subunit and the evolution of its substrate specificity.

By studying the BCKDH complex in organisms that thrive in extreme environments or have unique metabolic capabilities, researchers may uncover novel regulatory mechanisms or alternative functions of acyl-lipoamide intermediates. For example, some bacteria are capable of utilizing branched-chain amino acids as their sole carbon and energy source, suggesting that their BCKDH complexes may be adapted for high flux and efficient processing of these substrates. Understanding the molecular basis for these adaptations could have implications for protein engineering and the development of novel biotechnological applications.

Addressing the Kinetic and Thermodynamic Factors Governing Reversibility of Acyl Transfer

The transfer of the acyl group from the E1 subunit to the lipoamide arm of the E2 subunit, and subsequently to coenzyme A, is a series of reversible reactions. A deeper understanding of the kinetic and thermodynamic parameters that govern these acyl transfer steps is essential for a complete picture of BCKDH regulation. The relative concentrations of substrates and products, as well as the intrinsic catalytic efficiencies of the E1 and E2 active sites, will determine the net direction of flux through the complex.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying S-(2-Methylpropionyl)-dihydrolipoamide-E in biological samples?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC/MS-MS) is the gold standard due to its high sensitivity and specificity for low-abundance metabolites. For example, in stroke risk studies, this compound was identified at m/z 278.13 [M + H]+ using positive electrospray ionization (ESI) .

- Key Considerations :

- Optimize chromatographic conditions (e.g., column type, gradient elution) to resolve structural analogs like S-(3-Methylbutanoyl)-dihydrolipoamide-E (m/z 292.14) .

- Validate assays with internal standards to account for matrix effects in serum/plasma.

Q. How does this compound relate to valine catabolism in neurological disorders?

- Metabolic Context : This compound is a valine catabolite generated via the branched-chain amino acid (BCAA) degradation pathway. Elevated levels in thrombotic stroke risk patients (AUC = 0.716) suggest its role in glutamate excitotoxicity, where valine degradation fuels glutamate overproduction .

- Experimental Validation :

- Compare metabolite levels in patient cohorts (e.g., stroke vs. controls) while controlling for confounders like diabetes and smoking .

- Use isotopic tracing (e.g., ¹³C-valine) to track flux through the pathway in vitro.

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s role in stroke vs. sepsis?

- Case Study :

- Stroke : Elevated levels correlate with thrombotic stroke risk (p < 0.001) .

- Sepsis : Structural analogs (e.g., S-(3-Methylbutanoyl)-dihydrolipoamide-E) show significant fold changes (log₂FC = 2.11, VIP = 6.08) in sepsis progression .

- Resolution Strategy :

- Conduct pathway enrichment analysis to differentiate context-specific roles (e.g., BCAA catabolism in stroke vs. mitochondrial dysfunction in sepsis).

- Validate findings using multi-omics integration (e.g., metabolomics + transcriptomics) to identify upstream regulators .

Q. What experimental designs are optimal for isolating the compound’s mechanistic contributions from confounding factors like diabetes or smoking?

- Cohort Design :

- Stratify patient groups by comorbidities (e.g., diabetic vs. non-diabetic subgroups) to isolate metabolite-specific effects. In stroke studies, lysine catabolites remained low in both diabetic and non-diabetic high-risk patients, confirming independence from diabetes .

- Statistical Adjustments :

- Use multivariate regression to adjust for covariates (e.g., smoking status, age).

- Apply false discovery rate (FDR) correction to mitigate type I errors in high-throughput metabolomic datasets .

Methodological Recommendations

- For Pathway Analysis : Use tools like MetaboAnalyst or KEGG to map this compound to BCAA degradation (map00280) and cross-reference with transcriptomic data on glutamate transporters .

- For Cohort Studies : Adopt PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses, ensuring alignment with clinical endpoints (e.g., stroke incidence over 7-year follow-up) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.